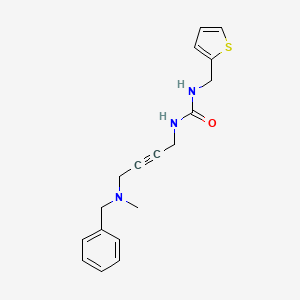
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide, also known as DIBO, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer treatment. DIBO is a synthetic compound that belongs to the family of N-alkylated benzamides, and its structure is characterized by a benzamide core with a sulfonyl group and a piperidine moiety.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
Research has demonstrated that N-substituted imidazolylbenzamides or benzene-sulfonamides, which share a structural relation to the compound , exhibit potent electrophysiological activity. These compounds have shown comparable potency to known class III agents in in vitro Purkinje fiber assays, indicating their potential in cardiac arrhythmia management (Morgan et al., 1990).
Anticancer Evaluation
1,4-Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide demonstrated potent cytotoxic activity, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Novel Insecticide Discovery
Sulfoxaflor, a novel insecticide targeting sap-feeding pests, was discovered through the investigation of the sulfoximine functional group, indicating the utility of sulfonamide structures in developing broad-spectrum insecticides. This highlights the potential of compounds with sulfonyl groups in agricultural applications (Zhu et al., 2011).
Ionic Liquid Stability for Electrochemical Applications
The stability of an ionic liquid featuring a substituted piperidinium cation and a TFSI anion was studied, showing promise for electrochemical applications. This research underscores the relevance of structural elements like the piperidinium group in developing materials for energy storage and conversion (Savilov et al., 2016).
Microwave-assisted Synthesis and Biological Activities
Studies on sulfonyl hydrazones incorporating piperidine derivatives have shown significant antioxidant and anticholinesterase activities. This suggests the potential of these compounds in medicinal chemistry for the development of treatments targeting oxidative stress and neurodegenerative diseases (Karaman et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-2-16-5-3-4-12-25(16)31(29,30)17-9-6-14(7-10-17)20(26)23-15-8-11-18-19(13-15)22(28)24-21(18)27/h6-11,13,16H,2-5,12H2,1H3,(H,23,26)(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWZQHICLLYGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Chlorophenyl)cyclohex-2-en-1-yl]prop-2-enamide](/img/structure/B2472878.png)


![5-Fluoro-4-methyl-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2472886.png)


![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2472892.png)

![N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-2-phenylbutanamide](/img/structure/B2472896.png)


![N-(4-chlorophenyl)-3-[(3-chlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2472901.png)